2-Ethynyl-dibenzofuran
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Overview
Description
2-Ethynyl-dibenzofuran is a chemical compound belonging to the class of dibenzofurans, which are aromatic heterocyclic compounds Dibenzofurans are known for their unique structural properties, consisting of two benzene rings fused to a central furan ring The ethynyl group attached to the dibenzofuran structure adds further complexity and potential reactivity to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of diarylether derivatives to form the dibenzofuran nucleus . The ethynyl group can then be introduced through a Sonogashira coupling reaction, which involves the reaction of a halogenated dibenzofuran with an ethynyl reagent in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of 2-Ethynyl-dibenzofuran may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-dibenzofuran can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl-containing derivatives.
Reduction: The ethynyl group can be reduced to form ethyl or vinyl derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are common.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-Ethynyl-dibenzofuran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Ethynyl-dibenzofuran and its derivatives involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes . In the context of anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Dibenzofuran: The parent compound without the ethynyl group.
Benzofuran: A simpler structure with only one benzene ring fused to a furan ring.
Dibenzothiophene: A sulfur analog of dibenzofuran with a thiophene ring instead of a furan ring.
Uniqueness: 2-Ethynyl-dibenzofuran is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C14H8O |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-ethynyldibenzofuran |
InChI |
InChI=1S/C14H8O/c1-2-10-7-8-14-12(9-10)11-5-3-4-6-13(11)15-14/h1,3-9H |
InChI Key |
UYUZOCULCARWEP-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=C(C=C1)OC3=CC=CC=C32 |
Origin of Product |
United States |
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